molecular formula C20H20N2O3 B11022226 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11022226
M. Wt: 336.4 g/mol
InChI Key: UVULKMRARSESHM-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenethylamine with a quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-22-18-6-4-3-5-16(18)17(13-19(22)23)20(24)21-12-11-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

UVULKMRARSESHM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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